Di-tert-butyl (1-chloroethyl) phosphate
CAS No.:
Cat. No.: VC17359966
Molecular Formula: C10H22ClO4P
Molecular Weight: 272.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22ClO4P |
|---|---|
| Molecular Weight | 272.70 g/mol |
| IUPAC Name | ditert-butyl 1-chloroethyl phosphate |
| Standard InChI | InChI=1S/C10H22ClO4P/c1-8(11)13-16(12,14-9(2,3)4)15-10(5,6)7/h8H,1-7H3 |
| Standard InChI Key | PESUPSXQBZBCAL-UHFFFAOYSA-N |
| Canonical SMILES | CC(OP(=O)(OC(C)(C)C)OC(C)(C)C)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Di-tert-butyl chloromethyl phosphate is an organophosphate ester featuring a central phosphorus atom bonded to two tert-butoxy groups, a chloromethyl group, and an oxygen atom. Its structure, validated by NMR and mass spectrometry, is represented as . The tert-butyl groups confer steric bulk, influencing reactivity and stability, while the chloromethyl moiety enables electrophilic substitution.
Table 1: Key Physical and Chemical Properties
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via nucleophilic substitution between di-tert-butyl phosphate salts and chloromethylating agents. A seminal method involves reacting di-tert-butyl tetrabutylammonium phosphate with chloroiodomethane under inert conditions, achieving a 97% yield . Key steps include:
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Reagent Mixing: Combining di-tert-butyl phosphate tetrabutylammonium salt (0.826 g, 1.83 mmol) with chloroiodomethane (1.6 mL, 18.3 mmol).
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Precipitation and Filtration: Stirring at room temperature for 4 hours, followed by tert-butyl methyl ether addition to isolate precipitates via Celite filtration.
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Purification: Concentrating the filtrate and reprecipitating residual salts to obtain the final product as a viscous oil .
Byproduct Mitigation
Early syntheses faced challenges with bisphosphate byproduct formation. Zheng (2014) addressed this by employing a 10-fold excess of chloroiodomethane, suppressing undesired dimerization through kinetic control . Modern protocols prioritize stoichiometric precision and inert atmospheres to enhance reproducibility .
Reactivity and Mechanistic Insights
Electrophilic Alkylation
The chloromethyl group acts as an electrophile, facilitating O- and N-alkylation of alcohols and amines, respectively. The mechanism proceeds via:
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Nucleophilic Attack: A hydroxyl or amine group displaces the chloride ion, forming a covalent bond with the methylene carbon.
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Phosphate Departure: The tert-butyl phosphate moiety acts as a leaving group, stabilized by its bulky substituents .
Phosphorylation Applications
In prodrug design, the compound phosphorylates hydroxyl groups, enhancing solubility and bioavailability. For instance, fostemsavir-SM, an HIV-1 attachment inhibitor, utilizes this phosphate ester to improve membrane permeability .
Industrial and Research Applications
Pharmaceutical Intermediates
Di-tert-butyl chloromethyl phosphate is critical in synthesizing prodrugs, where masked phosphate groups are enzymatically cleaved in vivo to release active agents. Its role in fostemsavir-SM underscores its value in antiviral therapies .
Material Science
The compound’s moisture sensitivity and reactivity make it a candidate for surface modifications in polymers, though applications remain exploratory .
Recent Advances and Future Directions
Process Optimization
Recent studies focus on solvent selection and catalytic systems to reduce reagent excess. For example, substituting chloroiodomethane with chloromethyl chlorosulfate (CMCS) improves atom economy .
Expanding Prodrug Libraries
Ongoing research targets novel prodrugs for kinase inhibitors and antivirals, leveraging the compound’s modular reactivity .
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